molecular formula C13H19F6N3O4 B6314211 tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate CAS No. 556082-00-9

tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate

Cat. No.: B6314211
CAS No.: 556082-00-9
M. Wt: 395.30 g/mol
InChI Key: SWGSTLPUUCLPQU-UHFFFAOYSA-N
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Description

tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate: is a chemical compound with the molecular formula C13H19F6N3O4 and a molecular weight of 395.3 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structure, which includes two trifluoroacetamido groups and a tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(2,2,2-trifluoroacetamido)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Comparison with Similar Compounds

tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F6N3O4/c1-11(2,3)26-10(25)22(6-4-20-8(23)12(14,15)16)7-5-21-9(24)13(17,18)19/h4-7H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSTLPUUCLPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147204
Record name 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556082-00-9
Record name 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556082-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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